4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid
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Overview
Description
4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H9FO3. This compound is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a prop-2-en-1-yloxy group. It is a white crystalline solid that is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 4-fluorobenzoic acid is reacted with an appropriate boronic acid derivative under palladium catalysis to introduce the prop-2-en-1-yloxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the prop-2-en-1-yloxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with only a fluorine atom at the 4-position.
3-Fluorobenzoic acid: A derivative with a fluorine atom at the 3-position.
4-Fluoro-3-phenoxybenzoic acid: A compound with a phenoxy group at the 3-position instead of a prop-2-en-1-yloxy group
Uniqueness
4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid is unique due to the presence of both the fluorine atom and the prop-2-en-1-yloxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Properties
IUPAC Name |
4-fluoro-3-prop-2-enoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCRKKPGDJWORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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